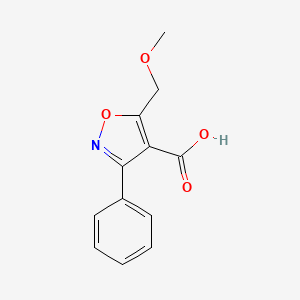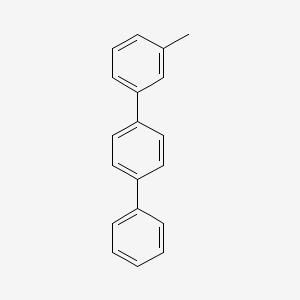
1-methyl-3-(4-phenylphenyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
1-methyl-3-(4-phenylphenyl)benzene can be synthesized through several methods, one of which involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid. For instance, 4-bromobiphenyl can be reacted with 3-methylphenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like K2CO3 in a solvent like toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Suzuki-Miyaura coupling reaction is widely used in the pharmaceutical and chemical industries for the synthesis of various biaryl compounds. This method is favored due to its mild reaction conditions and high yields.
化学反应分析
Types of Reactions
1-methyl-3-(4-phenylphenyl)benzene can undergo several types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nitration: Concentrated HNO3 and H2SO4.
Oxidation: KMnO4 in an alkaline medium.
Reduction: H2 gas with Pd/C catalyst.
Major Products Formed
Nitration: 1-methyl-3-(4-nitrophenyl)benzene.
Oxidation: 1-carboxy-3-(4-phenylphenyl)benzene.
Reduction: Fully hydrogenated terphenyl derivatives.
科学研究应用
1-methyl-3-(4-phenylphenyl)benzene has several applications in scientific research:
作用机制
The mechanism of action of 1-methyl-3-(4-phenylphenyl)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations through electrophilic aromatic substitution, oxidation, and reduction. The molecular targets and pathways involved are typically those associated with the functional groups present on the compound, such as the aromatic rings and the methyl group .
相似化合物的比较
1-methyl-3-(4-phenylphenyl)benzene can be compared with other similar compounds, such as:
- 1-methyl-2-(4-phenylphenyl)benzene
- 1-methyl-4-(4-phenylphenyl)benzene
- 1-methyl-3-(4-methylphenyl)benzene
These compounds share a similar terphenyl structure but differ in the position of the methyl group or the presence of additional substituents. The unique positioning of the methyl group in this compound can influence its reactivity and physical properties, making it distinct from its analogs .
属性
CAS 编号 |
1459-05-8 |
|---|---|
分子式 |
C19H16 |
分子量 |
244.3 g/mol |
IUPAC 名称 |
1-methyl-3-(4-phenylphenyl)benzene |
InChI |
InChI=1S/C19H16/c1-15-6-5-9-19(14-15)18-12-10-17(11-13-18)16-7-3-2-4-8-16/h2-14H,1H3 |
InChI 键 |
LXEFZCBUUYSRCE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)C3=CC=CC=C3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
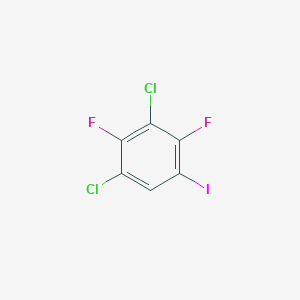
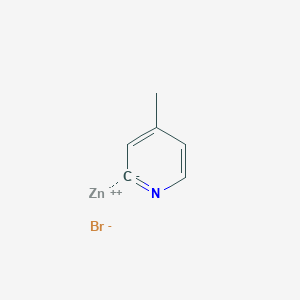
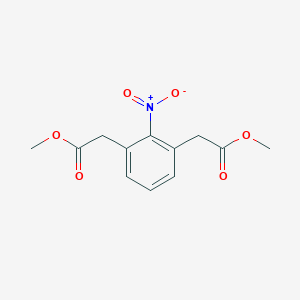
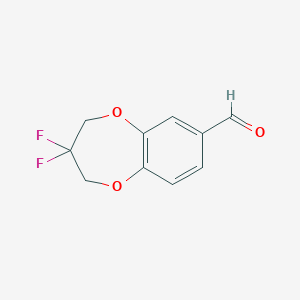
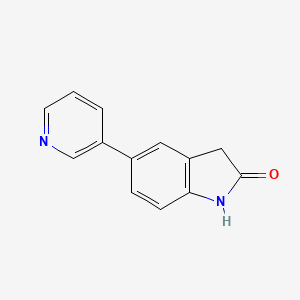
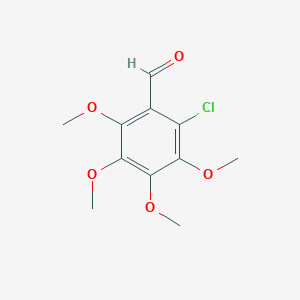
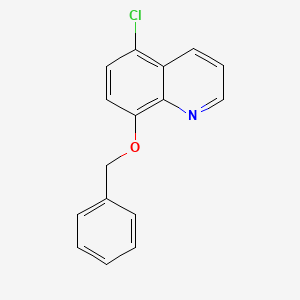
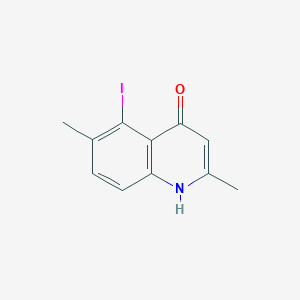
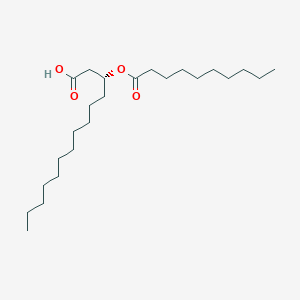
![6-Chloro-2,3-butanoimidazo[1,2-b]pyridazine](/img/structure/B8375627.png)
![1h-Pyrrolo[2,3-c]pyridine-2-methanamine,7-chloro-n-cyclopentyl-,hydrochloride](/img/structure/B8375641.png)
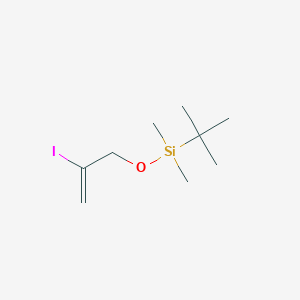
![Ethyl 4-[(2-amino-5-fluorophenyl)amino]-1-piperidinecarboxylate](/img/structure/B8375648.png)
